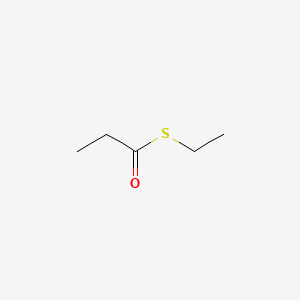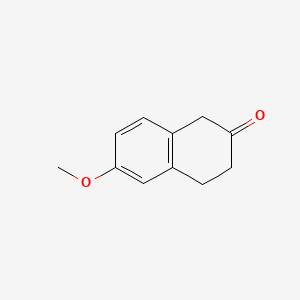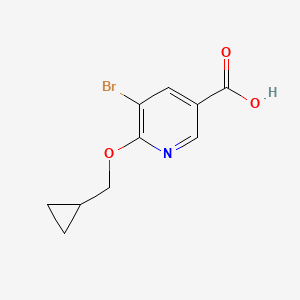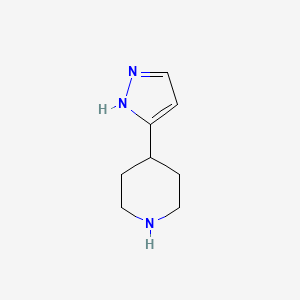![molecular formula C16H20N2O4 B1345839 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid CAS No. 1142211-10-6](/img/structure/B1345839.png)
4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid (4-TBOPA) is a synthetic organic compound that has a wide range of applications in the field of chemical synthesis and scientific research. It is a versatile reagent that can be used in a variety of reactions and can be used as a building block for larger molecules. 4-TBOPA is an important component of many pharmaceuticals and drugs, and is used in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Triorganostannyl Esters Synthesis : The synthesis of triorganostannyl esters of 3- and 4-[1-pyridin-2-yl-methylidene]- and 3,5-bis-[1-pyridin-2-yl-methylidene]-benzoic acids has been reported. These compounds are considered as iminopyridines and have been investigated for their physicochemical properties, highlighting the effect of coordination to metal centers on the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).
Crystallography and Magnetism : A study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid discusses its crystallization, forming chains of nitroxide to aryl CH contacts and exhibiting antiferromagnetic downturn at lower temperatures. This study suggests potential for applications in magnetic materials (Baskett & Lahti, 2005).
Medicinal Chemistry Applications
- Bioactive Compound Synthesis : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized. These analogs, derived from 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid, show significant antitumor activity, indicating potential in cancer research (Maftei et al., 2013).
Organic Synthesis Applications
Divergent Synthesis : Research has been conducted on the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. This study offers insights into reaction mechanisms and product distribution, applicable in the synthesis of various organic compounds (Rossi et al., 2007).
Supramolecular Arrangement : The synthesis and crystal structure analysis of substituted oxopyrrolidine analogues have been examined. These studies provide insights into the influence of weak intermolecular interactions on supramolecular assembly, which is crucial for the development of novel materials and pharmaceuticals (Samipillai et al., 2016).
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to affect various biological pathways, depending on their specific structure and target .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemische Analyse
Biochemical Properties
4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modulating its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-9-11(8-13(18)19)14(20)17-12-6-4-10(5-7-12)15(21)22/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVQVSILCQNSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)


![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)

